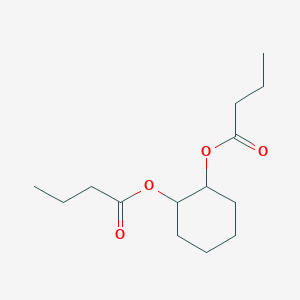
9-(Pyridin-3-yl)-9h-xanthen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Pyridin-3-yl)-9h-xanthen-9-ol is a heterocyclic compound that features a xanthene core substituted with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Pyridin-3-yl)-9h-xanthen-9-ol typically involves the condensation of a xanthene derivative with a pyridine derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the xanthene core is alkylated with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(Pyridin-3-yl)-9h-xanthen-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Mecanismo De Acción
The mechanism of action of 9-(Pyridin-3-yl)-9h-xanthen-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the xanthene core provides a rigid framework that can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 9-(Pyridin-2-yl)-9h-xanthen-9-ol
- 9-(Pyridin-4-yl)-9h-xanthen-9-ol
- 9-(Quinolin-3-yl)-9h-xanthen-9-ol
Comparison: Compared to its analogs, 9-(Pyridin-3-yl)-9h-xanthen-9-ol exhibits unique properties due to the position of the pyridine ring. The 3-position substitution on the pyridine ring can influence the electronic distribution and steric interactions, potentially leading to different reactivity and binding characteristics. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
3704-83-4 |
|---|---|
Fórmula molecular |
C18H13NO2 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
9-pyridin-3-ylxanthen-9-ol |
InChI |
InChI=1S/C18H13NO2/c20-18(13-6-5-11-19-12-13)14-7-1-3-9-16(14)21-17-10-4-2-8-15(17)18/h1-12,20H |
Clave InChI |
NWDGNZGGXBJYSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CN=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)


![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)





![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
